molecular formula C21H16O2 B11836188 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one CAS No. 2674-45-5

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one

Cat. No.: B11836188
CAS No.: 2674-45-5
M. Wt: 300.3 g/mol
InChI Key: OXKYDSBSPQCICV-UHFFFAOYSA-N
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Description

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one is an organic compound that belongs to the class of isochromenones. This compound is characterized by its unique structure, which includes a dihydroisochromenone core with two phenyl groups attached at the 3-position. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For example, the reaction of 3-phenylpropanoic acid with phenylmagnesium bromide followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction conditions to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives .

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antiplatelet activity is linked to its inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one is unique due to its dual phenyl substitution, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2674-45-5

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

3,3-diphenyl-4H-isochromen-1-one

InChI

InChI=1S/C21H16O2/c22-20-19-14-8-7-9-16(19)15-21(23-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2

InChI Key

OXKYDSBSPQCICV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)OC1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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